1,5-Dimethyl-1H-imidazole-4-carboxylic acid
Overview
Description
1,5-Dimethyl-1H-imidazole-4-carboxylic acid is a useful research compound. Its molecular formula is C6H8N2O2 and its molecular weight is 140.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Luminescence Sensing
Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks exhibit selective sensitivity to benzaldehyde derivatives, showcasing potential as fluorescence sensors for these chemicals. This sensitivity is attributed to the characteristic sharp emission bands of Eu(3+) or Tb(3+) ions within the frameworks, highlighting their application in luminescence sensing (Shi et al., 2015).
Metal–Organic Frameworks (MOFs)
Research on 1H-imidazol-4-yl-containing ligands has led to the development of six new metal–organic frameworks (MOFs) showcasing diverse two-dimensional networks and three-dimensional supramolecular frameworks. These MOFs exhibit varied coordination geometry and demonstrate the potential for structural diversity in constructing MOFs with specific properties (Liu et al., 2018).
Synthesis Methodologies
A novel synthesis approach for imidazole-4-carboxylic acids using solid-phase bound 3-N,N-(dimethylamino)-2-isocyanoacrylate under microwave conditions demonstrates an efficient pathway for producing these compounds. This method emphasizes rapid synthesis, opening doors for advancements in synthesis techniques (Henkel, 2004).
Reactivity and Properties Analysis
Studies on newly synthesized imidazole derivatives highlight their specific spectroscopic and reactive properties. Experimental and computational approaches, including density functional theory (DFT) and molecular dynamics (MD) simulations, provide insights into their local reactivity properties, potential interactions with biomolecules, and spectroscopic characteristics (Hossain et al., 2018).
Mechanism of Action
Target of Action
It is known that imidazole derivatives have a broad range of biological activities and can interact with various targets . For instance, some imidazole derivatives are known to inhibit nitric oxide synthase, which plays a role in inflammation and neurodegenerative diseases .
Mode of Action
For example, some imidazole derivatives can displace proteins from nickel coordination, altering their function .
Biochemical Pathways
Imidazole derivatives are known to affect a variety of pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The solubility of imidazole derivatives in water and other polar solvents suggests that they may be influenced by the polarity of their environment .
Properties
IUPAC Name |
1,5-dimethylimidazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-5(6(9)10)7-3-8(4)2/h3H,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWMSFLDPWTOSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594404 | |
Record name | 1,5-Dimethyl-1H-imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80304-42-3 | |
Record name | 1,5-Dimethyl-1H-imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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